Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate
CAS No.: 1311317-29-9
Cat. No.: VC3403614
Molecular Formula: C11H22N4O3
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate - 1311317-29-9](/images/structure/VC3403614.png)
Specification
CAS No. | 1311317-29-9 |
---|---|
Molecular Formula | C11H22N4O3 |
Molecular Weight | 258.32 g/mol |
IUPAC Name | tert-butyl 4-(hydrazinecarbonylamino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-8(5-7-15)13-9(16)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,16) |
Standard InChI Key | MMIVXIUUDRGKAU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NN |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NN |
Introduction
Chemical Structure and Properties
Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate is characterized by its distinctive molecular structure containing a piperidine ring as the central scaffold. This compound bears a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen (position 1) and a hydrazinecarbonylamino substituent at position 4. The structural complexity of this molecule contributes to its potential versatility in chemical transformations and pharmaceutical applications.
Structural Features
The molecule consists of several key functional groups:
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A six-membered piperidine ring serving as the core structure
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 1
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A hydrazinecarbonylamino group (-NH-CO-NH-NH₂) at position 4
The tert-butoxycarbonyl (Boc) group serves as a common protecting group for amines in organic synthesis, providing stability during various chemical transformations while remaining susceptible to selective cleavage under acidic conditions. The hydrazinecarbonylamino moiety introduces multiple nucleophilic centers that can participate in diverse chemical reactions.
Synthetic Approaches
From tert-butyl 4-aminopiperidine-1-carboxylate
A potential starting material could be tert-butyl 4-aminopiperidine-1-carboxylate, which is structurally similar to the compound described in search result . The synthesis might involve reacting this starting material with an appropriate reagent to introduce the hydrazinecarbonyl group.
From tert-butyl 4-hydrazinylpiperidine-1-carboxylate
Another potential synthetic approach might involve tert-butyl 4-hydrazinylpiperidine-1-carboxylate (CAS: 1196486-69-7) as described in search result . This compound contains a hydrazinyl group that could potentially be transformed into a hydrazinecarbonyl group through carbonylation reactions.
Comparative Reaction Conditions
The following table summarizes reaction conditions for various transformations involving related tert-butyl piperidine carboxylate derivatives, which might be adapted for the synthesis of the target compound:
Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
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tert-butyl 4-nitropiperazine-1-carboxylate | NH₄Cl, Zn | THF, water | Room temperature | 0.5 h | tert-butyl 4-aminopiperazine-1-carboxylate | 83% |
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline | tert-butyl 4-aminopiperazine-1-carboxylate, DIPEA | DMF | 0-20°C | 2.0 h | tert-butyl 4-((6-bromo-7-fluoro-3-nitroquinolin-4-yl)amino)piperazine-1-carboxylate | 81% |
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | tert-butyl 4-aminopiperazine-1-carboxylate, HOBt, EDC·HCl, DMAP | DCM | 20°C | Overnight | tert-butyl 4-([(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl}amino)piperazine-1-carboxylate | 88% |
Structural Characterization
NMR Spectroscopy
The proton NMR spectrum would likely show:
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A singlet at approximately δ 1.4-1.5 ppm for the tert-butyl group (9H)
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Complex multiplets between δ 1.6-2.0 ppm for the equatorial and axial protons of the piperidine ring
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Signals around δ 2.7-3.6 ppm for the protons adjacent to the nitrogen atoms in the piperidine ring
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Signals for the NH groups in the hydrazinecarbonylamino moiety, likely appearing as broad singlets between δ 4.0-9.0 ppm depending on exchange rates
Comparative Structural Analysis
The following table compares the structural features of tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate with related compounds found in the search results:
Reactivity and Chemical Transformations
Functional Group Reactivity
The tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate molecule contains multiple reactive sites that can participate in various chemical transformations:
Hydrazinecarbonyl Group Reactions
The terminal hydrazine moiety can potentially undergo:
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Condensation reactions with aldehydes or ketones to form hydrazones
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Acylation reactions with acid chlorides or anhydrides
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Coupling reactions to form more complex structures
Boc Group Transformations
The tert-butoxycarbonyl protecting group can be:
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Selectively cleaved under acidic conditions (e.g., TFA in DCM or HCl)
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Retained during reactions targeting other functional groups under basic or neutral conditions
Applications in Medicinal Chemistry
Structure-Activity Relationships
The structural features of tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate may contribute to various biological activities based on related compounds:
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The piperidine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals
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The hydrazinecarbonyl group introduces additional hydrogen bond donors and acceptors
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The Boc protecting group, while typically removed in final drug candidates, provides a handle for further synthetic modifications
Analytical Methods for Identification and Quantification
Chromatographic Techniques
For the analysis of tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate, several chromatographic techniques would likely be effective:
High-Performance Liquid Chromatography (HPLC)
Based on analyses of related compounds, HPLC methods using:
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Reverse-phase C18 columns
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Mobile phases consisting of acetonitrile/water mixtures with buffer additives
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UV detection at wavelengths corresponding to the carbamate and hydrazinecarbonyl chromophores
Thin-Layer Chromatography (TLC)
TLC analysis would likely employ:
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Silica gel plates
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Solvent systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol
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Visualization using UV light and/or staining reagents specific for amines and carbonyl groups
Mass Spectrometry
Mass spectrometric analysis would provide valuable molecular weight confirmation and fragmentation patterns, likely showing:
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Molecular ion peak
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Fragmentation patterns including loss of the tert-butyl group (M-57)
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Characteristic fragments corresponding to the piperidine ring and hydrazinecarbonyl moiety
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing efficient and scalable synthetic routes to tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate, potentially including:
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Green chemistry approaches using environmentally friendly reagents and solvents
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Flow chemistry methods for continuous production
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Enzymatic or biocatalytic approaches to key transformations
Biological Activity Screening
Comprehensive screening of tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate and its derivatives for potential biological activities could reveal:
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Enzyme inhibition properties
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Receptor binding capabilities
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Anti-inflammatory, antiviral, or anticancer activities
Materials Science Applications
Beyond medicinal chemistry, this compound could potentially find applications in materials science, including:
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As monomers for specialized polymers
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In coordination chemistry with transition metals
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As components in self-assembling supramolecular structures
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